リボフラビン

概要

説明

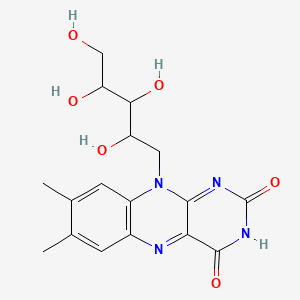

リボフラビン、別名ビタミンB2は、様々な細胞プロセスに不可欠な水溶性ビタミンです。それはエネルギー生成、細胞呼吸、脂肪、薬物、ステロイドの代謝に重要な役割を果たします。リボフラビンは、牛乳、卵、緑黄色野菜、肉などの食品に自然に含まれています。 また、食事補助食品として入手可能で、リボフラビン欠乏症の予防と治療に使用されます .

作用機序

リボフラビンは、補酵素であるフラビンモノヌクレオチドとフラビンアデニンジヌクレオチドの前駆体として作用することで、その効果を発揮します。これらの補酵素は、細胞呼吸とエネルギー生成に不可欠な様々な酸化還元反応に関与しています。 リボフラビンは、ナイアシンやビタミンB6などの他のビタミンの代謝にも役割を果たしています .

科学的研究の応用

Nutritional Supplement

Riboflavin is globally used as a nutritional supplement for both humans and animals . It is essential for energy production from carbohydrates, fats, and proteins . Riboflavin deficiency can lead to various health issues, making its supplementation vital for maintaining overall health .

Anti-Inflammatory Properties

Riboflavin has demonstrated anti-inflammatory effects in several studies . It can attenuate indicators of NLRP3 inflammasome activation in macrophages, reducing the maturation and secretion of cytokines like IL-1β and IL-18 . Studies have shown that riboflavin inhibits the production of IL-1β and IL-18 in mice treated with monosodium urate crystals, which typically induce inflammation . This anti-inflammatory action is linked to riboflavin's ability to prevent mitochondrial perturbations, such as the production of mitochondrial reactive oxygen species (ROS) and the release of mitochondrial DNA, which trigger NLRP3 inflammasome assembly .

Riboflavin has been found to disrupt the activity of caspase-1 and inhibit AIM2, NLRC4, and non-canonical inflammasomes . It can also disrupt IL-1β release in response to triggers like dsDNA, flagellin, and lipopolysaccharide (LPS) . Furthermore, riboflavin inhibits IL-1β secretion resulting from bacteria-mediated inflammasome activation . These findings suggest that riboflavin has both antioxidant and anti-inflammasome properties that regulate the inflammatory response .

Treatment of Medical Conditions

Sufficient intake of riboflavin through diet or supplements may protect against various medical conditions, including sepsis and ischemia . Riboflavin has been used in the treatment of inflammatory diseases such as angular cheilitis, glossitis, cataracts, and migraine headaches . In a randomized trial, a daily dose of 400 mg of riboflavin reduced the frequency of migraine attacks in adults . Moreover, riboflavin's antioxidant properties contribute to its anti-aging, anti-inflammatory, and anti-cancer effects .

Riboflavin 5'-phosphate has been approved by the FDA as an ophthalmic formulation for treating corneal ectasia . Riboflavin can improve the synthesis of a normal extracellular matrix and downregulate reactive oxygen species (ROS) levels in keratoconus corneal stroma cells .

Microbial Production

Microorganisms can produce riboflavin, making them valuable for industrial production . Various methods, including media component optimization, mutations and screening, genetic engineering, and biocatalyst conversion, have been used to improve riboflavin production . For instance, Ashbya gossypii has been genetically modified to enhance riboflavin production, with strains yielding up to 13.7 g/L of riboflavin through genetic techniques and supplement optimization .

Methods to Enhance Microbial Riboflavin Production:

- Media Component Optimization: Supplementation with glycine and hypoxanthine, precursors for GTP, can increase riboflavin production in A. gossypii .

- Mutations and Screening: UV light exposure of A. gossypii spores has been used to create mutated strains with improved riboflavin yield .

- Genetic Engineering: Genetic techniques have significantly increased riboflavin production in A. gossypii strains .

- Biocatalyst Conversion: Utilizing biocatalysts to convert precursors into riboflavin .

Antioxidant Properties

Riboflavin functions as an antioxidant by supporting the activity of glutathione reductase, an enzyme that requires flavin adenine dinucleotide (FAD) as a cofactor . It also influences antioxidant enzyme gene expression through other pathways . In headache models, riboflavin administration has been shown to increase brain microsomal glutathione peroxidase activity .

Impact on Eye Health

The carotenoids lutein, zeaxanthin, and meso-zeaxanthin are found in the macula lutea and are recommended as dietary supplements for preventing visual loss from age-related macular degeneration (AMD) and other ocular diseases . These carotenoids act as short-wavelength (blue) light absorbers and antioxidants in the retina . Lutein and zeaxanthin can insert themselves into biological membranes, increasing the rigidity of the lipid bilayer and reducing its susceptibility to oxidative degradation .

Supporting Data Table

生化学分析

Biochemical Properties

Riboflavin plays a crucial role in various biochemical reactions. It is involved in redox reactions of cell metabolism as a part of FMN and FAD, acting as essential electron carriers . Riboflavin interacts with a range of enzymes, proteins, and other biomolecules, facilitating important biochemical transformations .

Cellular Effects

Riboflavin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Riboflavin serves as a signaling molecule in bacterial quorum sensing and bacterium-plant interactions .

Molecular Mechanism

At the molecular level, Riboflavin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the de novo biosynthetic pathway of riboflavin in certain bifidobacterial species .

Metabolic Pathways

Riboflavin is involved in several metabolic pathways. It interacts with various enzymes or cofactors, affecting metabolic flux or metabolite levels .

準備方法

合成経路と反応条件

リボフラビンは化学プロセスで合成できますが、これらの方法は複雑でコストがかかります。 化学合成には、リボフラビンの重要な構造要素であるイソアロキサジン環の形成を含む、複数のステップが含まれます .

工業的生産方法

リボフラビンの現代の工業的生産は、主に微生物発酵に依存しています。枯草菌やアシュビーゴシッピーなどの遺伝子組み換え細菌や菌類の株が一般的に使用されています。これらの微生物は、リボフラビンを代謝産物として生成する制御された環境で培養されます。 発酵プロセスは、収率を高め、生産コストを削減するように最適化されています .

化学反応解析

反応の種類

リボフラビンは、以下を含む様々な化学反応を受けます。

酸化: リボフラビンは酸化されてルミクロムとルミフラビンを生成できます。

還元: リボフラビンは還元されてジヒドロリボフラビンを生成できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

光分解: この反応は、紫外線の照射下で発生します

主要な生成物

ルミクロム: 光分解によって生成されます。

ルミフラビン: 光分解のもう一つの生成物です。

ジヒドロリボフラビン: 還元によって生成されます

科学研究への応用

リボフラビンは、科学研究において幅広い用途を持っています。

化学反応の分析

Types of Reactions

Riboflavin undergoes various chemical reactions, including:

Oxidation: Riboflavin can be oxidized to form lumichrome and lumiflavin.

Reduction: It can be reduced to form dihydroriboflavin.

Photodegradation: Exposure to light can lead to the breakdown of riboflavin into various photoproducts

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Photodegradation: This reaction occurs under exposure to ultraviolet light

Major Products

Lumichrome: Formed through photodegradation.

Lumiflavin: Another product of photodegradation.

Dihydroriboflavin: Formed through reduction

類似化合物との比較

リボフラビンは、チアミン(ビタミンB1)、ナイアシン(ビタミンB3)、ピリドキシン(ビタミンB6)などの他のビタミンを含むビタミンB群の一部です。これらのビタミンと比較して、リボフラビンは、フラビン補酵素の前駆体としての役割において独自です。 これらの補酵素は、幅広い生物学的プロセスに不可欠であり、リボフラビンを細胞機能に不可欠なものにしています .

類似化合物

チアミン(ビタミンB1): 炭水化物代謝に関与しています。

ナイアシン(ビタミンB3): DNA修復とステロイドホルモンの生成に役割を果たしています。

ピリドキシン(ビタミンB6): アミノ酸代謝に重要です

リボフラビンは、酸化還元反応とエネルギー生成における独自の役割により、B群の他のビタミンとは異なります。

生物活性

Riboflavin, also known as vitamin B2, is a water-soluble vitamin that plays a crucial role in various biological processes within the human body. Its biological activity is primarily linked to its function as a precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential for numerous enzymatic reactions. This article discusses the biological activity of riboflavin, focusing on its antioxidant properties, role in metabolic pathways, and potential therapeutic applications.

1. Antioxidant Properties

Riboflavin exhibits significant antioxidant activity, which is vital for protecting cells from oxidative stress. It participates in redox reactions and enhances the activity of various antioxidant enzymes.

- Reactive Oxygen Species (ROS) Modulation : Riboflavin can induce the production of ROS under certain conditions, which can modulate immune responses and contribute to cellular signaling pathways .

- Antioxidant Enzyme Activation : Studies have shown that riboflavin enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT). For instance, riboflavin treatment in human keratoconus cells resulted in increased gene expression of these enzymes .

Case Study: Riboflavin Deficiency

A study demonstrated that riboflavin deficiency leads to decreased mRNA levels of antioxidant enzymes in various tissues, including muscle and intestine. This deficiency correlates with increased oxidative stress markers, indicating the importance of riboflavin in maintaining redox homeostasis .

2. Role in Metabolic Pathways

Riboflavin is essential for several metabolic pathways, particularly those involving energy production and the metabolism of other vitamins.

Energy Metabolism

- Riboflavin is critical for the metabolism of carbohydrates, fats, and proteins. It acts as a cofactor for enzymes involved in the Krebs cycle and fatty acid oxidation .

- The conversion of riboflavin to FMN and FAD is crucial for the activity of dehydrogenases, which play a key role in energy production.

Vitamin Metabolism

Riboflavin is involved in the metabolism of other B vitamins:

- It assists in converting niacin (vitamin B3) from tryptophan and plays a role in the activation of pyridoxine (vitamin B6) and folate (vitamin B9) through its coenzyme forms .

3. Therapeutic Applications

Recent research has explored the potential therapeutic applications of riboflavin beyond its nutritional role.

Antimicrobial Activity

Riboflavin has shown promise as an antimicrobial agent. It affects bacterial growth by targeting riboflavin biosynthesis pathways in Gram-positive bacteria like Staphylococcus aureus. Compounds that inhibit these pathways could serve as novel antibacterial agents .

Clinical Studies

- A randomized controlled trial indicated that riboflavin supplementation could lower blood pressure in individuals with specific genetic backgrounds (MTHFR genotype), suggesting its potential role in cardiovascular health .

- Another study highlighted improvements in mental health outcomes associated with riboflavin supplementation among older adults, linking it to cognitive function .

4. Data Tables

The following tables summarize key findings from various studies on riboflavin's biological activity:

| Study | Population | Intervention | Key Findings |

|---|---|---|---|

| Boisvert et al. (1993) | Adults aged 70+ | Incremental riboflavin intake | Increased urinary excretion correlating with intake levels |

| Madigan et al. (1998) | Adults aged 65–91 | 1.6 mg/day vs. placebo | Significant reduction in EGRAC with riboflavin supplementation |

| Rooney et al. (2020) | Adults with MTHFR genotype | 1.6 mg/day vs. placebo | Lowered systolic and diastolic BP compared to placebo |

5. Conclusion

Riboflavin serves multiple critical functions within the body, primarily through its roles as a coenzyme and antioxidant. Its involvement in energy metabolism and potential therapeutic applications highlights its significance beyond mere nutrition. Continued research into riboflavin's biological activities may uncover further benefits and applications in health care.

特性

IUPAC Name |

7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNGANRZJHBGPY-SCRDCRAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O6 | |

| Record name | RIBOFLAVIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | RIBOFLAVIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021777 | |

| Record name | Riboflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to orange-yellow crystalline powder, with slight odour, Orange-yellow solid; [Merck Index] Dark yellow powder; [Sigma-Aldrich MSDS], Solid, ORANGE-YELLOW CRYSTALS. | |

| Record name | RIBOFLAVIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Riboflavin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17111 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Riboflavin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | RIBOFLAVIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in sodium chloride solutions; 0.0045 g/100 mL of absolute ethanol at 27.5 °C; slightly sol in cyclohexanol, amyl acetate and benzyl alcohol, phenol; insoluble in ether, chloroform, acetone, benzene; very soluble in dilute alkalies (with decomposition), SOLUBILITY IN WATER AT 25 °C: 10-13 MG/100 ML, Slightly soluble in alcohols; insoluble in lipid solvents, Insoluble in ethyl ether, acetone, chloroform; slightly soluble in ethanol, In water, of 0.1 g/L at 20 °C; 0.071 g/L and 0.085 g/L at 25 °C, 0.0847 mg/mL, Solubility in water, g/100ml at 25 °C: 0.01 | |

| Record name | Riboflavin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00140 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Riboflavin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Riboflavin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | RIBOFLAVIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Binds to riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase. Riboflavin is the precursor of flavin mononucleotide (FMN, riboflavin monophosphate) and flavin adenine dinucleotide (FAD). The antioxidant activity of riboflavin is principally derived from its role as a precursor of FAD and the role of this cofactor in the production of the antioxidant reduced glutathione. Reduced glutathione is the cofactor of the selenium-containing glutathione peroxidases among other things. The glutathione peroxidases are major antioxidant enzymes. Reduced glutathione is generated by the FAD-containing enzyme glutathione reductase., Riboflavin is converted to 2 coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are necessary for normal tissue respiration. Riboflavin is also required for activation of pyridoxine, conversion of tryptophan to niacin, and may be involved in maintaining erythrocyte integrity., Riboflavin functions as the coenzyme for flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), which primarily influence hydrogen transport in oxidative enzyme systems (eg, cytochrome C reductase, succinic dehydrogenase, xanthine oxidase)., Two active forms of riboflavin exist ... coenzyme flavin mononucleotide (FMN) and coenzyme flavin adenine dinucleotide (FAD). They are formed by reaction of riboflavin with 1 and 2 molecules of ATP as follow: riboflavin + ATP = riboflavin-P (FMN) + ADP; FMN + ATP = riboflavin-ADP (FAD) + PP., Riboflavin is a water-soluble, yellow, fluorescent compound. The primary form of the vitamin is as an integral component of the coenzymes flavin mononucleotide (FMN) and flavin-adenine dinucleotide (FAD). It is in these bound coenzyme forms that riboflavin functions as a catalyst for redox reactions in numerous metabolic pathways and in energy production. ... The redox reactions in which flavocoenzymes participate include flavoprotein-catalyzed dehydrogenations that are both pyridine nucleotide (niacin) dependent and independent, reactions with sulfur-containing compounds, hydroxylations, oxidative decarboxylations (involving thiamin as its pyrophosphate), dioxygenations, and reduction of oxygen to hydrogen peroxide. There are obligatory roles of flavocoenzymes in the formation of some vitamins and their coenzymes. For example, the biosynthesis of two niacin-containing coenzymes from tryptophan occurs via FAD-dependent kynurenine hydroxylase, an FMN-dependent oxidase catalyzes the conversion of the 5'-phosphates of vitamin B6 to coenzymic pyridoxal 5'-phosphate, and an FAD-dependent dehydrogenase reduces 5,10-methylene-tetrahydrofolate to the 5'-methyl product that interfaces with the B12-dependent formation of methionine from homocysteine and thus with sulfur amino acid metabolism., For more Mechanism of Action (Complete) data for Riboflavin (7 total), please visit the HSDB record page. | |

| Record name | Riboflavin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00140 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Riboflavin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine orange-yellow needles from 2N acetic acid, alcohol, water, or pyridine ... three different crystal forms, Orange to yellow crystals or needles | |

CAS No. |

83-88-5 | |

| Record name | Riboflavin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Riboflavin [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Riboflavin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00140 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Riboflavin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Riboflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Riboflavin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBOFLAVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLM2976OFR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Riboflavin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Riboflavin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | RIBOFLAVIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

280 °C (decomposes), MP: Decomposes at 278-282 °C (darkens at about 240 °C), 290 °C | |

| Record name | Riboflavin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00140 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Riboflavin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Riboflavin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。